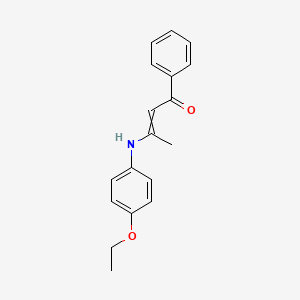
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 4-ethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of a condensation reaction between 4-ethoxyaniline and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the phenylbut-2-en-1-one moiety.
1-Phenylbut-2-en-1-one: A compound with a similar backbone but without the ethoxyanilino group.
Uniqueness
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is unique due to the presence of both the ethoxyanilino and phenylbut-2-en-1-one moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Propriétés
Numéro CAS |
920313-19-5 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
3-(4-ethoxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C18H19NO2/c1-3-21-17-11-9-16(10-12-17)19-14(2)13-18(20)15-7-5-4-6-8-15/h4-13,19H,3H2,1-2H3 |
Clé InChI |
QPMKTSDYIDLRAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


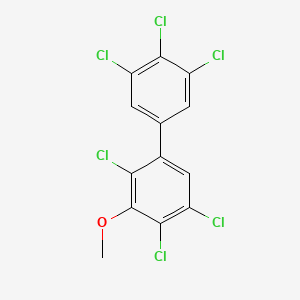
![3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12627311.png)
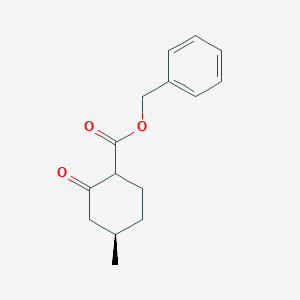
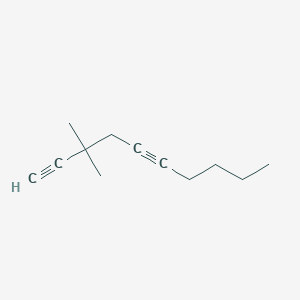

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)



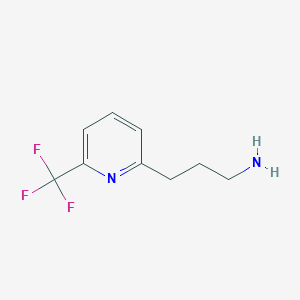
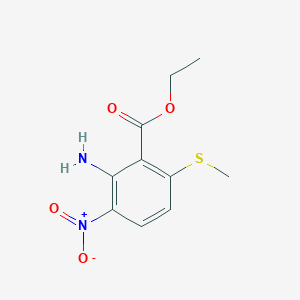
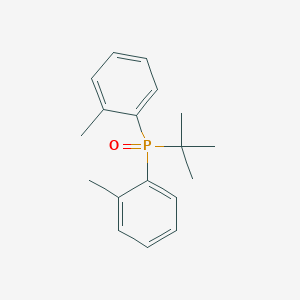

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
